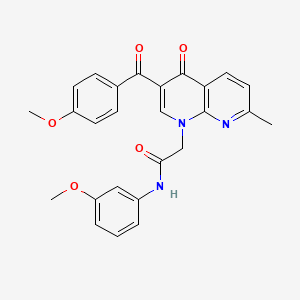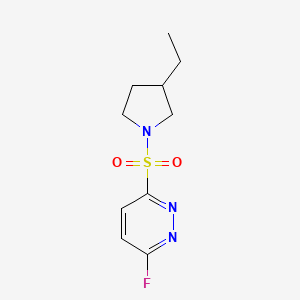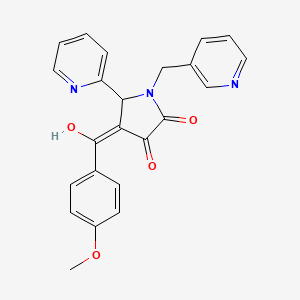
3-(Aminomethyl)-1-methylpyrazole-4-carboxylic acid;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Aminomethyl)-1-methylpyrazole-4-carboxylic acid;hydrochloride is a useful research compound. Its molecular formula is C6H10ClN3O2 and its molecular weight is 191.62. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
Synthesis Pathways and Structural Insights
The compound "3-(Aminomethyl)-1-methylpyrazole-4-carboxylic acid; hydrochloride" has been involved in studies related to the synthesis of neuropeptide Y antagonists, highlighting its importance in creating compounds with potential therapeutic applications. For example, practical synthesis involving stereoselective addition to a ketene has been described, showcasing the convergent synthesis strategies from related aminopyrazole intermediates (Iida et al., 2005).
Structural Characterization
Structural determinations of similar aminopyrazole compounds have been performed to understand their tautomerism, protonation, and E/Z isomerism, which are critical for their reactivity and interaction with biological targets. The structures of related compounds have been determined in various solvents, indicating the versatility of these molecules in different chemical environments (Holschbach et al., 2003).
Applications in Drug Development
Antagonists and Biological Activity
The relevance of aminopyrazole derivatives in drug development is significant, with studies focusing on the synthesis of compounds for specific therapeutic targets. For instance, the synthesis of a neuropeptide Y antagonist involves aminopyrazole intermediates, indicating the role of such compounds in addressing obesity and related metabolic disorders. The stereoselective synthetic routes and subsequent biological activity evaluations underscore the potential of these compounds in pharmaceutical research (Iida et al., 2005).
Chemical Modifications and Derivatives
Further studies involve chemical modifications of aminopyrazoles, leading to the creation of derivatives with potential antimicrobial and anticancer activities. Such research demonstrates the chemical flexibility of aminopyrazoles and their derivatives in generating novel compounds with significant biological activities (Rahmouni et al., 2016).
Eigenschaften
IUPAC Name |
3-(aminomethyl)-1-methylpyrazole-4-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2.ClH/c1-9-3-4(6(10)11)5(2-7)8-9;/h3H,2,7H2,1H3,(H,10,11);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKRXSJUNQABMFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)CN)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[2-(Piperidin-1-ylmethyl)phenyl]prop-2-enamide](/img/structure/B2608532.png)

![5-((4-(1-benzyl-1H-benzo[d]imidazol-2-yl)piperazin-1-yl)sulfonyl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)
![N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-3-phenoxypropanamide hydrochloride](/img/structure/B2608537.png)
![[2-(allylsulfanyl)-1-benzyl-1H-imidazol-5-yl]methanol](/img/structure/B2608539.png)


![N-(2-chlorobenzyl)-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]propanamide](/img/structure/B2608548.png)

![4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)-7-methoxychromen-2-one](/img/structure/B2608551.png)
![N-([2,3'-bifuran]-5-ylmethyl)benzofuran-2-carboxamide](/img/structure/B2608552.png)

![ethyl 2-[3-(difluoromethyl)-1H-pyrazol-1-yl]propanoate](/img/structure/B2608555.png)
